molecular formula C3H8S4 B14227953 1,1,3,3-Propanetetrathiol CAS No. 577778-15-5

1,1,3,3-Propanetetrathiol

Cat. No.: B14227953
CAS No.: 577778-15-5
M. Wt: 172.4 g/mol
InChI Key: GOVVLJWSPNJBQC-UHFFFAOYSA-N
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Description

Such a structure would confer high reactivity due to the presence of multiple thiol moieties, which are typically involved in redox reactions, metal coordination, and polymer crosslinking.

Properties

CAS No.

577778-15-5

Molecular Formula

C3H8S4

Molecular Weight

172.4 g/mol

IUPAC Name

propane-1,1,3,3-tetrathiol

InChI

InChI=1S/C3H8S4/c4-2(5)1-3(6)7/h2-7H,1H2

InChI Key

GOVVLJWSPNJBQC-UHFFFAOYSA-N

Canonical SMILES

C(C(S)S)C(S)S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1,3,3-Propanetetrathiol can be synthesized through several methods. One common approach involves the reaction of 1,3-dichloropropane with sodium hydrosulfide (NaHS) under basic conditions. The reaction proceeds as follows: [ \text{ClCH}_2\text{CH}_2\text{CH}_2\text{Cl} + 4 \text{NaHS} \rightarrow \text{HSCH}_2\text{CH}_2\text{CH}_2\text{SH} + 2 \text{NaCl} ]

Industrial Production Methods: Industrial production of 1,1,3,3-Propanetetrathiol typically involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 1,1,3,3-Propanetetrathiol undergoes various chemical reactions, including:

    Oxidation: The thiol groups can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form simpler thiols or hydrocarbons.

    Substitution: The thiol groups can participate in nucleophilic substitution reactions, replacing other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) in the presence of a base.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Alkyl halides or acyl chlorides under basic conditions.

Major Products Formed:

    Oxidation: Disulfides (R-S-S-R) or sulfonic acids (R-SO3H).

    Reduction: Simpler thiols (R-SH) or hydrocarbons (R-H).

    Substitution: Thioethers (R-S-R’) or thioesters (R-S-CO-R’).

Scientific Research Applications

1,1,3,3-Propanetetrathiol has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organosulfur compounds.

    Biology: Investigated for its potential as a reducing agent in biochemical assays.

    Medicine: Explored for its antioxidant properties and potential therapeutic applications.

    Industry: Utilized in the production of polymers, coatings, and as a corrosion inhibitor.

Mechanism of Action

The mechanism by which 1,1,3,3-Propanetetrathiol exerts its effects is primarily through its thiol groups. These groups can donate electrons, making the compound an effective reducing agent. The molecular targets include various oxidizing agents and free radicals, which are neutralized by the thiol groups. This action helps in preventing oxidative damage in biological systems and industrial applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 1,1,3,3-propanetetrathiol (theoretical) with structurally related compounds from the evidence:

Table 1: Structural and Functional Comparison of Tetrasubstituted Propane Derivatives

Compound Name Molecular Formula Molecular Weight Functional Groups Key Applications/Properties
1,1,3,3-Propanetetrathiol (Theoretical) C₃H₈S₄ 168.30 Thiol (-SH) groups Hypothetical applications: Polymer crosslinking, metal chelation
1,1,3,3-Tetramethoxypropane C₇H₁₆O₄ 164.20 Methoxy (-OCH₃) groups Crosslinking agent, precursor for malonaldehyde synthesis
1,1,3,3-Tetramethylguanidine C₅H₁₃N₃ 115.18 Methyl, guanidine groups Strong organic base, catalyst in peptide synthesis
1,1,3,3-Tetramethyldisiloxane C₄H₁₄OSi₂ 134.32 Siloxane (-Si-O-Si-) Silicone polymer precursor, NMR δ 0.17 ppm (12H, -CH₃), δ 4.66 ppm (2H, -Si-H)

Reactivity and Stability

  • 1,1,3,3-Propanetetrathiol : Thiol groups are highly nucleophilic and prone to oxidation, forming disulfide bonds. This reactivity is critical in vulcanization or heavy-metal chelation.
  • 1,1,3,3-Tetramethoxypropane : Methoxy groups are electron-donating and hydrolytically stable under basic conditions. Used to generate malonaldehyde in acidic conditions .
  • 1,1,3,3-Tetramethylguanidine: The guanidine moiety (pKa ~13.6) acts as a strong, non-nucleophilic base, facilitating deprotonation in organic synthesis .
  • 1,1,3,3-Tetramethyldisiloxane : Siloxane bonds (Si-O-Si) confer thermal stability and flexibility, making it valuable in silicone-based lubricants and sealants .

Thermodynamic and Spectroscopic Data

  • 1,1,3,3-Tetramethyldisiloxane : ¹H-NMR peaks at δ 0.17 ppm (12H, -CH₃) and δ 4.66 ppm (2H, -Si-H) provide a benchmark for siloxane characterization .

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